![molecular formula C17H15N3O4S B2894224 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1208516-28-2](/img/structure/B2894224.png)
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacophoric Heterocyclic Nucleus
2,3-dihydrobenzo[b][1,4]dioxin is recognized for its value as a pharmacophoric heterocyclic nucleus. This compound has shown a wide range of biological activities, including acting as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its potential applications to include roles as antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship of derivatives containing the dihydrobenzoxathiine skeleton are areas of ongoing research (Viglianisi & Menichetti, 2010).
Anticancer Activity
Research has explored the synthesis and evaluation of various compounds with benzothiazole and acetamide moieties for their anticancer activities. This includes the testing of novel 4-thiazolidinones with benzothiazole moiety for their effects on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds like 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide have shown significant activity against these cancer cell lines (Havrylyuk et al., 2010).
Antibacterial Agents
N-substituted sulfonamides bearing benzodioxane moiety have been investigated for their antibacterial potential. Compounds synthesized starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine have exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibitory Potential
Studies have been conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase, with most exhibiting substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Antioxidant Agents
Certain compounds synthesized from 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide have been evaluated for their antioxidant activities. These studies include molecular docking and in vitro assays to assess their efficacy against oxidative stress (Hossan, 2020).
Antimalarial Applications
Research has also explored the antimalarial potential of derivatives of this compound, particularly focusing on their reactivity and structure-activity relationships. Computational calculations and molecular docking studies have been used to investigate these applications (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
A related compound was found to inhibit the molecular chaperone hsp90
Mode of Action
If it does indeed target Hsp90, it might work by inhibiting the function of this protein, which plays a key role in several cellular processes, including protein folding, cell cycle control, and signal transduction . Again, more research is needed to confirm this.
Biochemical Pathways
If the compound targets Hsp90, it could potentially affect multiple pathways given the protein’s wide-ranging roles in the cell .
Result of Action
If it inhibits Hsp90, it could potentially disrupt the function of proteins that rely on this chaperone, leading to various cellular effects .
Análisis Bioquímico
Biochemical Properties
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound’s benzodioxin moiety is known to interact with oxidative enzymes, potentially leading to the formation of reactive oxygen species (ROS). Additionally, the thiazole ring may interact with proteins involved in cellular signaling pathways, influencing their activity and stability .
Cellular Effects
The effects of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide on various cell types are profound. It has been observed to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for regulating gene expression, cell proliferation, and apoptosis. The compound’s influence on cellular metabolism includes altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, the compound may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into various metabolites, some of which retain biological activity. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways .
Propiedades
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-9-25-17(18-10)19-16(21)8-12-7-14(24-20-12)11-2-3-13-15(6-11)23-5-4-22-13/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDWKLFYLLKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

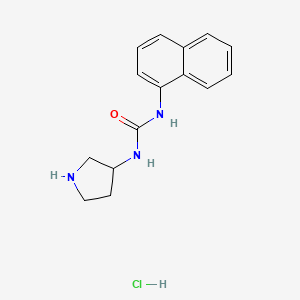


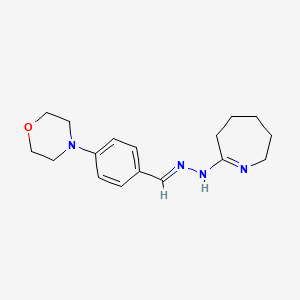
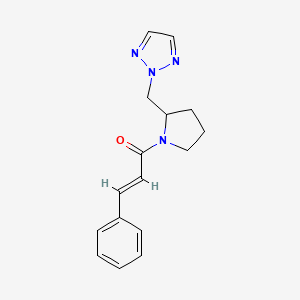
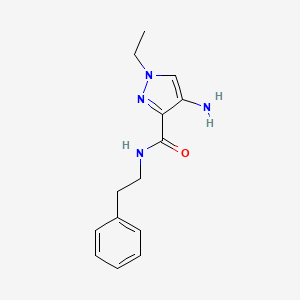

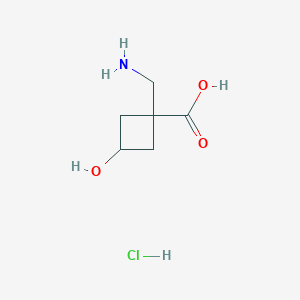

![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)
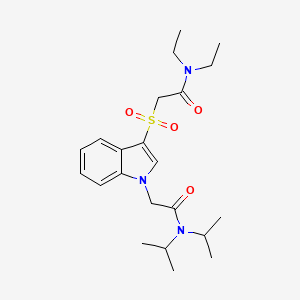
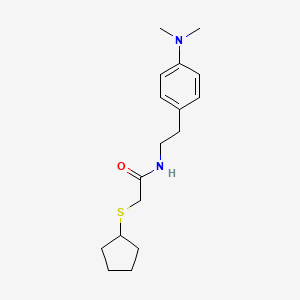
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)